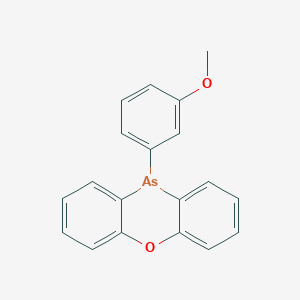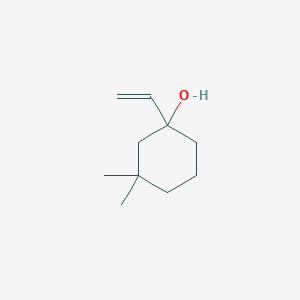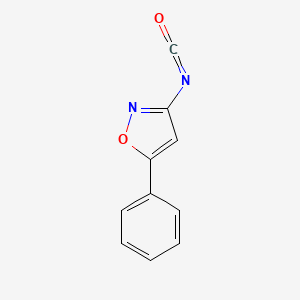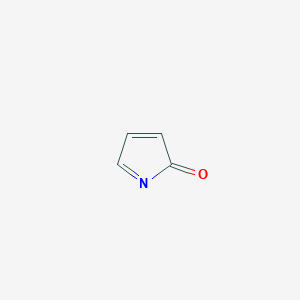
Trimethyl hept-3-yne-1,1,7-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl hept-3-yne-1,1,7-tricarboxylate is an organic compound with the molecular formula C12H16O6. This compound is characterized by the presence of three ester groups and a triple bond within its heptane backbone. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl hept-3-yne-1,1,7-tricarboxylate typically involves the esterification of hept-3-yne-1,1,7-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl hept-3-yne-1,1,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Trimethyl hept-3-yne-1,1,7-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethyl hept-3-yne-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The triple bond can also interact with enzymes and other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl aconitate: Similar in structure but with a different arrangement of ester groups.
Trimethyl (1z)-1-propene-1,2,3-tricarboxylate: Another ester with a different carbon backbone.
Uniqueness
Trimethyl hept-3-yne-1,1,7-tricarboxylate is unique due to its triple bond and the specific arrangement of ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53429-44-0 |
|---|---|
Molekularformel |
C13H18O6 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
trimethyl hept-3-yne-1,1,7-tricarboxylate |
InChI |
InChI=1S/C13H18O6/c1-17-11(14)9-7-5-4-6-8-10(12(15)18-2)13(16)19-3/h10H,5,7-9H2,1-3H3 |
InChI-Schlüssel |
ZJDCJKBCDQYCQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC#CCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



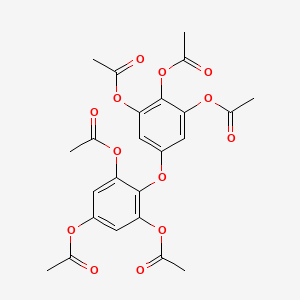
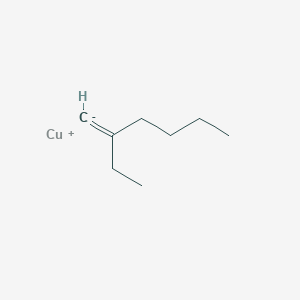
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
